molecular formula C22H19N5OS B11961003 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11961003
M. Wt: 401.5 g/mol
InChI Key: IOKZOEOAWXMPAG-ZVHZXABRSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzimidazole core linked to a pyridine moiety through a sulfanyl and hydrazide linkage, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is then functionalized with a benzyl group and further reacted with a sulfanyl group. The final step involves the condensation of the resulting intermediate with pyridin-4-ylmethylideneacetohydrazide under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl and hydrazide linkages may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide stands out due to its unique combination of a benzimidazole core and a pyridine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H19N5OS/c28-21(26-24-14-17-10-12-23-13-11-17)16-29-22-25-19-8-4-5-9-20(19)27(22)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,28)/b24-14+

InChI Key

IOKZOEOAWXMPAG-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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